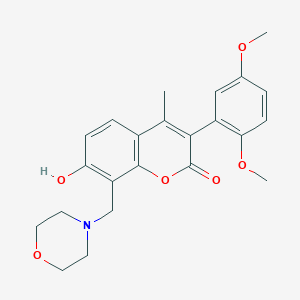

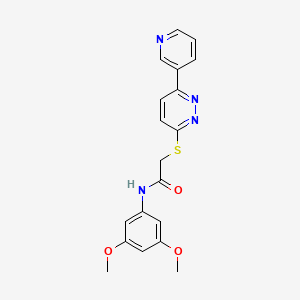

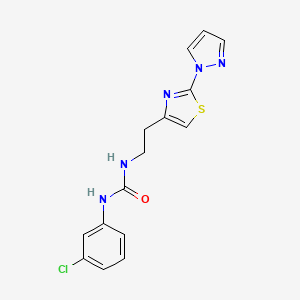

![molecular formula C12H16N4O2S B2480619 7-叔丁基-1,3-二甲基-5-硫代-1H,2H,3H,4H-[1,3]二嗪[4,5-d]嘧啶-2,4-二酮 CAS No. 730949-90-3](/img/structure/B2480619.png)

7-叔丁基-1,3-二甲基-5-硫代-1H,2H,3H,4H-[1,3]二嗪[4,5-d]嘧啶-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrimidine derivatives, such as "7-tert-butyl-1,3-dimethyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione", are of significant interest in the field of organic and medicinal chemistry due to their diverse biological activities and applications in drug design. These compounds often exhibit unique chemical and physical properties due to their heterocyclic structure and functional groups.

Synthesis Analysis

The synthesis of pyrimidine derivatives typically involves the construction of the pyrimidine ring through various cyclization reactions. For instance, the condensation of amidines with β-diketones or β-ketoesters can yield pyrimidine rings. Additionally, regioselective amination and alkylation reactions are common methods to introduce substituents on the pyrimidine ring, enhancing the molecule's chemical diversity and potential biological activity (Gulevskaya et al., 1994).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by a six-membered ring containing two nitrogen atoms. The presence of various substituents, such as tert-butyl, dimethyl, and sulfanyl groups, can significantly influence the molecule's conformation, stability, and reactivity. Crystallographic studies often reveal hydrogen-bonded frameworks and supramolecular architectures, contributing to the understanding of their structural properties (Canfora et al., 2010).

Chemical Reactions and Properties

Pyrimidine derivatives undergo a variety of chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions. These reactions are influenced by the nature of the substituents and the electronic properties of the pyrimidine ring. For example, sulfanyl groups can participate in redox reactions and serve as nucleophilic centers for substitution reactions (Kanno et al., 1991).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystal structure, are determined by their molecular structure and intermolecular interactions. Hydrogen bonding, π-π stacking, and van der Waals forces can affect their crystallinity, solubility in various solvents, and stability (Portilla et al., 2006).

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives, including acidity, basicity, and reactivity, are significantly influenced by the presence and position of substituents on the ring. Substituents can alter electron density, affecting the compound's reactivity towards acids, bases, and nucleophiles. Studies on the reactivity and interaction of pyrimidine derivatives with biological targets can provide insights into their mechanism of action and potential therapeutic applications (Igarashi et al., 2006).

科学研究应用

简便合成方法

已经开发了简便的程序用于合成与7-叔丁基-1,3-二甲基-5-硫代-1H,2H,3H,4H-[1,3]二氮杂[4,5-d]嘧啶-2,4-二酮相关衍生物。例如,已描述了一种合成途径,用于6-芳基-1,3-二甲基-5H-嘧啶并[4,5-b][1,4]二氮杂[1,4]二氮杂-2,4(1H,3H)-二酮,展示了相关化合物的化学多样性。该过程涉及从6-氨基-5-芳基亚亚甲基-1,3-二甲基尿嘧啶开始的两步反应,并最终形成复杂结构,通过单晶X射线衍射分析(Taghavi-Moghadam et al., 1999)进行确认。

区域选择性氨基化

研究还深入探讨了相关嘧啶的区域选择性氨基化。例如,1,3-二甲基嘧啶并[4,5-d]嘧啶-2,4-(1H,3H)二酮与烷基酰胺反应,产生特定衍生物,突显了该化合物的反应性和产生各种化学有趣结构的潜力(Gulevskaya et al., 1994)。

晶体和分子结构分析

已对类似化合物的分子和晶体结构进行了研究。例如,对7-芳基取代的吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮的分析揭示了错综复杂的分子排列,具有特定的氢键和π-π堆积相互作用形成多样的结构图案。这种详细的结构研究提供了对化合物特性的深入理解,可能指导其在各种科学领域中的应用(Trilleras et al., 2009)。

属性

IUPAC Name |

7-tert-butyl-1,3-dimethyl-5-sulfanylidene-8H-pyrimido[4,5-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O2S/c1-12(2,3)10-13-7-6(8(19)14-10)9(17)16(5)11(18)15(7)4/h1-5H3,(H,13,14,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXKJFKZBSPLWDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=S)C2=C(N1)N(C(=O)N(C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

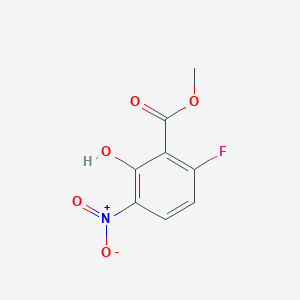

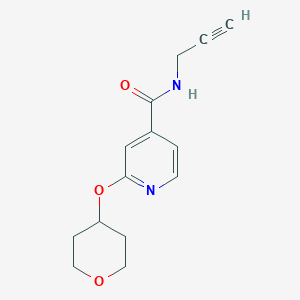

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2480536.png)

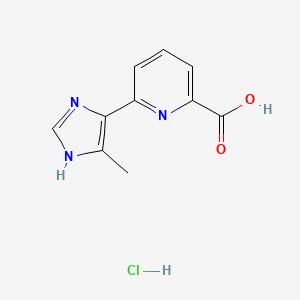

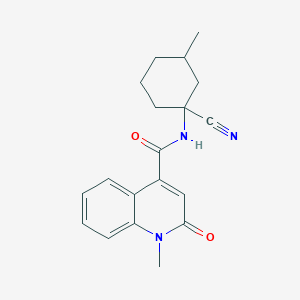

![1-(2-Chlorophenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2480546.png)

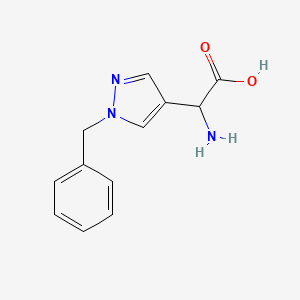

![2-ethoxy-N-[(1-methylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B2480554.png)

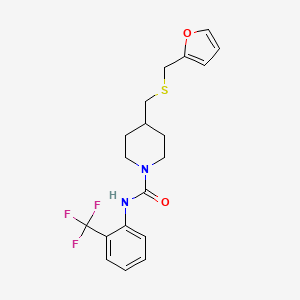

![2-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2480556.png)

![dimethyl 1-[2-({[(4-fluorophenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2480559.png)